CYP2C19 Inhibition Profile: A Single-Concentration Screen with Quantitative Ki
In a recombinant enzyme assay, 1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid exhibited a Ki of 50,000 nM (50 µM) against CYP2C19, using 3-O-methylfluorescein as a substrate [1]. This level of inhibition is relatively weak compared to many drug-like molecules that typically show Ki values in the low micromolar to nanomolar range, suggesting a low potential for CYP2C19-mediated drug-drug interactions. However, this single-point data cannot be used to infer superiority over unsubstituted or differently substituted analogs without direct comparator measurements.
| Evidence Dimension | CYP2C19 Inhibition Affinity |
|---|---|
| Target Compound Data | Ki = 50,000 nM |
| Comparator Or Baseline | No direct comparator data available for close analogs |
| Quantified Difference | N/A (single point) |
| Conditions | Inhibition of recombinant CYP2C19 using 3-O-methylfluorescein as substrate, preincubated for 3 mins (BindingDB Assay). |
Why This Matters
This CYP inhibition data provides an early ADMET flag for researchers planning in vivo studies and helps prioritize this compound over analogs with uncharacterized CYP profiles, though it does not establish superiority over specific named comparators.
- [1] BindingDB. BDBM50380527. CHEMBL2018913. Ki: 5.00E+4 nM. https://www.bindingdb.org (accessed 2026-05-03). View Source
